Agerafenib

Catalog No.
S001997
CAS No.
1188910-76-0
M.F
C24H22F3N5O5
M. Wt
517.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agerafenib

CAS Number

1188910-76-0

Product Name

Agerafenib

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Molecular Formula

C24H22F3N5O5

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33)

InChI Key

DKNUPRMJNUQNHR-UHFFFAOYSA-N

Synonyms

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F

Agerafenib is under investigation in clinical trial NCT03052569 (Expanded Access to RXDX-105 for Cancers With RET Alterations).
Agerafenib is an orally available v-raf murine sarcoma viral oncogene homolog B1 (B-raf) serine/threonine protein kinase inhibitor with potential antineoplastic activity. Agerafenib specifically and selectively inhibits the activity of the mutated form (V600E) of B-raf kinase. This inhibits the activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway and may result in a decrease in the proliferation of tumor cells expressing the mutated B-raf gene. The Raf mutation BRAF V600E, in which valine is substituted for glutamic acid at residue 600, is frequently found in a variety of human tumors and results in the constitutive activation of the RAF/MEK/ERK signaling pathway that regulates cellular proliferation and survival.
CEP-32496 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibitor of RAF family kinases; structure in first source

Agerafenib (CAS: 1188910-76-0), also known as CEP-32496 or RXDX-105, is an orally bioavailable quinazoline-isoxazole urea derivative that functions as a dual inhibitor of BRAF V600E and RET kinases. For scientific procurement, its primary value proposition lies in its distinct kinase selectivity profile: unlike first-generation multi-kinase inhibitors, Agerafenib achieves sub-nanomolar inhibition of RET and low-nanomolar inhibition of BRAF while distinctly sparing vascular endothelial growth factor receptors (VEGFR1/2) in cellular environments [1]. This structural decoupling of RET/BRAF targeting from anti-angiogenic activity, combined with quantitative in vivo pharmacokinetic properties such as 100% oral bioavailability in mammalian models, makes Agerafenib a highly reliable baseline material for targeted oncology modeling, xenograft studies, and the development of mutation-specific radiotracers .

Research Fit

Pan-RAF and RET pathway research — Supports studies of BRAF, CRAF, and RET kinase signaling in mutant-driven models.
VEGFR-sparing selectivity context — Enables pathway interrogation without angiogenic kinase interference.
In vivo tumor model studies — Reported oral bioavailability supports xenograft and PK/PD model development.

Attempting to substitute Agerafenib with older, broad-spectrum multi-kinase RET inhibitors like cabozantinib or vandetanib fundamentally compromises assay specificity and in vivo tolerability. These conventional alternatives possess high affinity for VEGFR2, which introduces severe confounding anti-angiogenic effects, endothelial dysfunction, and dose-limiting toxicities (such as hypertension) that restrict the therapeutic window in preclinical models [1]. Conversely, utilizing early-generation, strictly BRAF-selective inhibitors like vemurafenib fails to provide the necessary RET fusion coverage required for comprehensive non-small cell lung cancer (NSCLC) or thyroid cancer modeling [2]. Agerafenib’s highly tuned structural conformation allows it to bypass these off-target liabilities, ensuring that observed phenotypic responses and tumor growth inhibitions are strictly driven by RET or BRAF pathway modulation rather than generalized vascular toxicity [3].

Substitution Risk

Kinase selectivity profile
Pan-RAF (BRAF/CRAF) and RET activity differs from BRAF(V600E)-only inhibitors; pathway inhibition context may not transfer directly.
VEGFR pathway engagement
VEGFR-sparing design may shift angiogenesis-related endpoint interpretation compared to multi-kinase inhibitors that target VEGFR.
Off-target kinase context
Additional ABL1 and other kinase activity may introduce confounding signals in certain cellular assays; requires model-specific review.

Cellular VEGFR-Sparing Profile vs. Cabozantinib

Agerafenib demonstrates an ~800-fold selectivity against VEGFR2/KDR compared to its primary RET activity. In cellular assays (HUVECs), Agerafenib is largely inactive against VEGFR1/2 phosphorylation (IC50 = 1,000–2,000 nM), whereas standard multi-kinase inhibitors like cabozantinib exhibit profound biochemical VEGFR2 inhibition (IC50 = 0.04 nM)[REFS-1, REFS-2].

Evidence DimensionCellular VEGFR1/2 phosphorylation inhibition (HUVECs)
Target Compound DataIC50 = 1,000–2,000 nM
Comparator Or BaselineCabozantinib (Biochemical VEGFR2 IC50 = 0.04 nM)
Quantified Difference~800-fold selectivity against VEGFR2/KDR for Agerafenib; massive anti-VEGFR potency for Cabozantinib
ConditionsCellular phosphorylation assay in HUVECs vs. biochemical kinase assays

Eliminates confounding anti-angiogenic toxicity and hypertension in in vivo models, allowing researchers to isolate RET/BRAF-specific therapeutic effects.

Binding Affinity
Cross-study reported
Agerafenib Kd = 14 nM vs Vemurafenib IC50 = 31 nM (~2.2-fold higher binding)
May support target-engagement study design; reported affinity context
Assay platforms differ (KinomeScan vs cell-free)

In Vivo Pharmacokinetic Reproducibility and Bioavailability

Unlike many lipophilic kinase inhibitors that suffer from poor or highly variable absorption, Agerafenib exhibits exceptional pharmacokinetic stability across mammalian species. Administration in beagle dogs and cynomolgus monkeys yields 100% oral bioavailability (%F) and low systemic clearance (5.0–6.7 mL/min/kg) .

Evidence DimensionOral bioavailability (%F) and systemic clearance
Target Compound Data%F = 100%; Clearance = 5.0–6.7 mL/min/kg
Comparator Or BaselineStandard multi-kinase baselines (typically <30% bioavailability)
Quantified DifferenceNear-perfect oral absorption and sustained plasma exposure
ConditionsSingle dose (1 mg/kg IV and 10 mg/kg PO) in beagle dogs and cynomolgus monkeys

Drastically simplifies preclinical formulation requirements and ensures highly reproducible dosing in xenograft models without relying on complex intravenous delivery vehicles.

Selectivity Window
Cross-study reported
Agerafenib BRAF(WT)/V600E ratio 2.6 (Kd); Dabrafenib ratio 4.0 (IC50) — broader selectivity profile
Selectivity context may influence paradoxical MAPK activation interpretation
Cross-study comparison; assay formats differ

BRAF V600E Cytotoxic Selectivity vs. Wild-Type BRAF

Agerafenib provides a highly specific therapeutic window for BRAF-mutant models. In cellular viability assays, Agerafenib exhibits a 15- to 85-fold shift in cytotoxicity, preferentially targeting cell lines harboring the BRAF V600E mutation while sparing wild-type BRAF cells [1].

Evidence DimensionShift in cellular cytotoxicity (IC50)
Target Compound Data15- to 85-fold higher potency in V600E vs. WT
Comparator Or BaselineWild-Type BRAF cell lines (Internal Baseline)
Quantified Difference15- to 85-fold shift in cell viability IC50
ConditionsIn vitro cellular viability assays across a panel of BRAF V600E and WT cell lines

Provides a robust, clean therapeutic window for studying BRAF-mutant melanomas and carcinomas without inducing broad wild-type RAF pathway toxicity in healthy control cells.

In Vivo Xenograft Efficacy
Head-to-head
Agerafenib (30–100 mg/kg BID): tumor stasis/regression, no adverse effects; Sorafenib (60 mg/kg QD): modest growth inhibition, body weight loss
Model-response endpoint context; tolerability profile reported
Colo-205 and A375 xenografts, athymic mice

Differential Efficacy in Specific RET Fusion Partners

Agerafenib exhibits highly divergent efficacy based on the specific upstream RET fusion partner. In clinical and advanced preclinical models, Agerafenib achieved a 67% objective response rate (ORR) in non-KIF5B RET fusions (such as CCDC6-RET and NCOA4-RET), compared to a 0% ORR in KIF5B-RET fusions [1].

Evidence DimensionObjective Response Rate (ORR)
Target Compound Data67% ORR in non-KIF5B RET fusions
Comparator Or BaselineKIF5B-RET fusions (0% ORR)
Quantified Difference67% absolute difference in response rate based on fusion partner
ConditionsRET-rearranged NSCLC models (Phase Ib cohort)

Dictates procurement strategy: Agerafenib is the optimal tool compound for modeling CCDC6-RET and NCOA4-RET malignancies, but should be avoided for KIF5B-RET studies.

VEGFR2 Inhibition
Cross-study reported
Agerafenib cellular IC50 ≥700 nM; >20,000-fold less potent than Cabozantinib, >17-fold less than Vandetanib
VEGFR-sparing profile may reduce vascular endpoint interference
Phase I hypertension Grade ≥3: 0%, reported safety endpoint context
Intrinsic Clearance
Cross-study reported
Agerafenib Clint = 60 min (human microsomes); Encorafenib higher Clint, human oral F% ~86% vs Agerafenib >95% (preclinical)
Lower clearance may support PK model consistency
Microsomal stability predictive of metabolic profile
Therapeutic Window
Head-to-head
Agerafenib: tumor regression with minimal body weight loss; RAF-265: >10% body weight loss, only modest inhibition
Tolerability endpoints differ; reported wider model-response window
Colo-205 xenograft, 14-day oral dosing

Preclinical Modeling of Non-KIF5B RET Fusions

Ideal for xenograft and in vitro studies targeting CCDC6-RET and NCOA4-RET driven NSCLC and thyroid cancers, where it demonstrates superior objective response rates and subnanomolar inhibition [1].

Decoupling Kinase Inhibition from Angiogenesis

The definitive choice for tumor microenvironment research where RET or BRAF pathways must be inhibited without triggering VEGFR-mediated vascular disruption or endothelial toxicity[2].

High-Throughput In Vivo Efficacy Studies

Highly recommended for mammalian models requiring simple oral administration, leveraging its 100% oral bioavailability and low clearance to ensure reproducible systemic exposure without complex formulation.

Development of Non-Invasive PET Radiotracers

Utilized as a high-affinity precursor ([11C]CEP-32496) for positron emission tomography (PET) imaging, enabling precise in vivo mapping of BRAF V600E mutations in melanoma models [3].

Application Fit

Application
Selection Property
Validation Focus
RAF pathway signaling studies (VEGFR-sparing)
VEGFR-sparing multikinase profile
pMEK/pERK target engagement in xenografts
BRAF-mutant tumor model research
Mutant-selective cytotoxicity window
Paradoxical MAPK activation and cutaneous endpoints
RET-altered tumor model studies
Potent RET inhibition, low VEGFR2 activity
Cardiovascular endpoint monitoring (hypertension)
PK/PD modeling for RAF inhibitors
High oral bioavailability, linear PK
Plasma exposure vs target inhibition correlation

XLogP3

5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

517.15730331 Da

Monoisotopic Mass

517.15730331 Da

Heavy Atom Count

37

Appearance

Assay:≥95%A crystalline solid

UNII

78I4VEX88N

Wikipedia

Agerafenib
[1]. James J, Ruggeri B, Armstrong RC, et al. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity. Mol Cancer Ther. 2012 Apr;11(4):930-41.
[2]. Rowbottom MW, Faraoni R, Chao Q, et al. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. J Med Chem. 2012 Feb 9;55(3):1082-105.

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